molecular formula C18H14F3NO2S B12177666 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- CAS No. 1010902-28-9

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12177666
CAS No.: 1010902-28-9
M. Wt: 365.4 g/mol
InChI Key: JPXOSIGRPMWHOM-UHFFFAOYSA-N
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Description

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- is a heterocyclic organic compound It belongs to the class of oxathiins, which are characterized by a sulfur and oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a trifluoromethyl-substituted phenyl isocyanate, followed by cyclization with a sulfur-containing reagent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxathiin ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. The compound inhibits the activity of this enzyme, leading to disruption of cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    Carboxin: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide

    Oxycarboxin: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide

Uniqueness

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds

Properties

CAS No.

1010902-28-9

Molecular Formula

C18H14F3NO2S

Molecular Weight

365.4 g/mol

IUPAC Name

5-phenyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)13-7-4-8-14(11-13)22-17(23)15-16(25-10-9-24-15)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,22,23)

InChI Key

JPXOSIGRPMWHOM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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